molecular formula C18H21N3O2S B11236822 N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11236822
M. Wt: 343.4 g/mol
InChI Key: WPRRVONWPNLBOR-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with a unique structure that combines a phenyl ring substituted with a methylsulfanyl group and a cyclohepta[c]pyridazin-2-yl moiety

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H21N3O2S/c1-24-15-8-5-7-14(11-15)19-17(22)12-21-18(23)10-13-6-3-2-4-9-16(13)20-21/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,19,22)

InChI Key

WPRRVONWPNLBOR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the cyclohepta[c]pyridazin-2-yl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its combination of a phenyl ring with a methylsulfanyl group and a cyclohepta[c]pyridazin-2-yl moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a methylsulfanyl group and a cycloheptapyridazine moiety, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2S, with a molecular weight of approximately 379.5 g/mol. The structure includes multiple heterocycles which are often associated with various biological activities.

Structural Features

FeatureDescription
Methylsulfanyl Group Enhances lipophilicity and potential enzyme interaction.
Cycloheptapyridazine Moiety Imparts unique pharmacological properties.

Research indicates that compounds similar to this compound can interact with various enzymes and receptors. The presence of the benzimidazole moiety suggests potential interactions that could lead to antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, heterocycles containing sulfur atoms have been noted for their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects due to its ability to inhibit pro-inflammatory cytokines. Research into related compounds has demonstrated that they can modulate inflammatory responses in various models.

Anticancer Potential

The cycloheptapyridazine structure is linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Investigations into structurally similar compounds have shown promising results in inhibiting tumor growth.

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo...) revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that the compound reduced levels of key inflammatory markers in macrophage cultures. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Study 3: Anticancer Activity

A recent investigation assessed the anticancer potential of similar compounds in various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting that further development could lead to effective cancer therapeutics.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsUnique Features
N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo...)Contains an indazole moietyExhibits different biological activities
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-...Features benzimidazoleKnown for its antibacterial properties
N-(4-fluorophenyl)-6-hydroxy...Fluorinated aromatic systemPotential HIV integrase inhibitory activity

The uniqueness of N-[3-(methylsulfanyl)phenyl]-2-(3-oxo...) lies in its specific combination of structural features that may impart distinct pharmacological properties not found in other similar compounds.

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